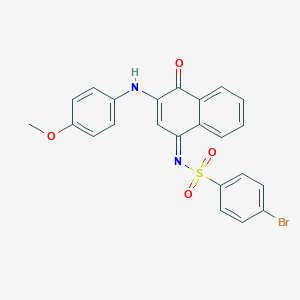
4-bromo-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BON and is known for its unique properties, which make it an important tool for researchers in various fields.
作用機序
The mechanism of action of BON is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. BON has also been shown to induce apoptosis, a process by which cells undergo programmed cell death.
Biochemical and Physiological Effects
BON has been shown to have several biochemical and physiological effects. Studies have shown that BON can inhibit the activity of certain enzymes, such as carbonic anhydrase and matrix metalloproteinases. BON has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
BON has several advantages for use in lab experiments. It is a potent inhibitor of certain enzymes and has been shown to have anti-cancer activity. BON is also relatively easy to synthesize, making it readily available for use in research. However, there are also limitations to the use of BON in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to work with. Additionally, the mechanism of action of BON is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research involving BON. One area of research is the development of new synthesis methods for BON that can improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of BON, which can provide insights into its potential therapeutic applications. Additionally, further studies are needed to explore the potential use of BON in the treatment of other diseases, such as neurodegenerative disorders.
合成法
The synthesis of BON involves several steps, which include the reaction of 4-bromo-1-naphthol with 4-methoxyaniline to form an intermediate compound. This intermediate is then reacted with benzenesulfonyl chloride to produce BON. The synthesis of BON has been extensively studied, and various methods have been developed to optimize the yield and purity of the compound.
科学的研究の応用
BON has been widely used in scientific research due to its unique properties. One of the primary applications of BON is in the field of cancer research. Studies have shown that BON has potent anti-cancer activity and can inhibit the growth of various cancer cell lines. BON has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C23H17BrN2O4S |
|---|---|
分子量 |
497.4 g/mol |
IUPAC名 |
(NZ)-4-bromo-N-[3-(4-methoxyanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C23H17BrN2O4S/c1-30-17-10-8-16(9-11-17)25-22-14-21(19-4-2-3-5-20(19)23(22)27)26-31(28,29)18-12-6-15(24)7-13-18/h2-14,25H,1H3/b26-21- |
InChIキー |
QOKTWKCRRKZGFL-QLYXXIJNSA-N |
異性体SMILES |
COC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)Br)/C4=CC=CC=C4C2=O |
SMILES |
COC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
正規SMILES |
COC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N-butyryl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281440.png)

![Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281448.png)
![2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281454.png)
![Pentyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281455.png)
![2,5-dimethyl-N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}benzene-1-sulfonamide](/img/structure/B281458.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281461.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281462.png)
![4-{Acetyl[(2,5-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281463.png)
![Methyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281465.png)
![Ethyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281466.png)
![Ethyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281469.png)

